molecular formula C22H17FN2O2 B12517607 1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)- CAS No. 799841-63-7

1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)-

Cat. No.: B12517607
CAS No.: 799841-63-7
M. Wt: 360.4 g/mol
InChI Key: OTPUHIBKZYNISU-UHFFFAOYSA-N
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Description

1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)- is a complex organic compound featuring a heterocyclic ring structure that includes imidazole and phenyl groups. This compound is notable for its diverse applications in various fields such as chemistry, biology, medicine, and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)- typically involves the cyclization of amido-nitriles. This process is catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

  • 1H-Imidazole, 4-phenyl-1H-imidazole
  • 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole
  • 4-Phenyl-1H-imidazole

Uniqueness: 1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

799841-63-7

Molecular Formula

C22H17FN2O2

Molecular Weight

360.4 g/mol

IUPAC Name

5-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)-1H-imidazole

InChI

InChI=1S/C22H17FN2O2/c23-17-8-12-20(13-9-17)27-19-10-6-16(7-11-19)21-14-24-22(25-21)15-26-18-4-2-1-3-5-18/h1-14H,15H2,(H,24,25)

InChI Key

OTPUHIBKZYNISU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC=C(N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)F

Origin of Product

United States

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